molecular formula C10H5F2NO2 B2677396 (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid CAS No. 953905-51-6

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid

Cat. No.: B2677396
CAS No.: 953905-51-6
M. Wt: 209.15 g/mol
InChI Key: UQLFCBBYHQBVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid is an organic compound characterized by the presence of a cyano group and a difluorophenyl group attached to a propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid typically involves the reaction of 2,4-difluorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a diverse array of derivatives.

Scientific Research Applications

(E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoic Acid: Similar structure but with chlorine atoms instead of fluorine.

    (E)-2-cyano-3-(2,4-dibromophenyl)prop-2-enoic Acid: Bromine atoms replace the fluorine atoms.

    (E)-2-cyano-3-(2,4-dimethylphenyl)prop-2-enoic Acid: Methyl groups instead of fluorine atoms.

Uniqueness

The presence of fluorine atoms in (E)-2-cyano-3-(2,4-difluorophenyl)prop-2-enoic Acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its chlorinated, brominated, or methylated analogs.

Properties

CAS No.

953905-51-6

Molecular Formula

C10H5F2NO2

Molecular Weight

209.15 g/mol

IUPAC Name

2-cyano-3-(2,4-difluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H5F2NO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H,14,15)

InChI Key

UQLFCBBYHQBVQY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1F)F)C=C(C#N)C(=O)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.